![molecular formula C28H18N2O6 B13760259 11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13760259.png)
11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone is a complex organic compound with a unique heptacyclic structure. This compound is notable for its intricate molecular architecture, which includes multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone involves several steps, typically starting from simpler organic molecules. The synthetic route often includes:
Formation of the core structure: This involves cyclization reactions to form the heptacyclic framework.
Functional group modifications: Introduction of methoxy and methyl groups through reactions such as methylation and methoxylation.
Purification: The final compound is purified using techniques like chromatography to ensure the desired product is obtained.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Functional groups on the compound can be replaced with other groups, altering its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone has several applications in scientific research:
Chemistry: Used as a model compound to study complex molecular structures and reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone include other complex polycyclic compounds with multiple functional groups. These compounds may share similar structural features but differ in their specific functional groups and overall molecular architecture. Examples include:
- 11,12-Dihydroxy-7,14-dimethoxy-8,11,13-abietatrien-20,6-olide .
- N,N’-Bis(2-ethylhexyl)-1,7-dibromo-3,4,9,10-perylenetetracarboxylic Diimide .
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C28H18N2O6 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C28H18N2O6/c1-29-25(31)13-7-5-11-22-18(36-4)10-16-20-14(26(32)30(2)28(16)34)8-6-12(24(20)22)21-17(35-3)9-15(27(29)33)19(13)23(11)21/h5-10H,1-4H3 |
InChI Key |
KVEGEIOBFKORNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)C)OC)OC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13760182.png)


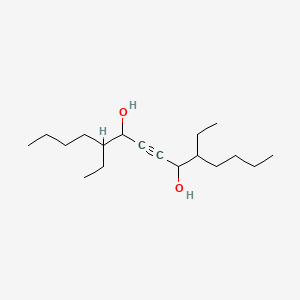



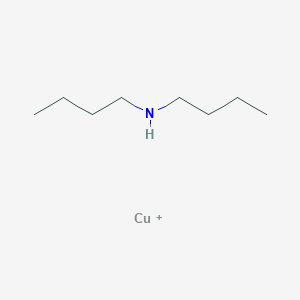
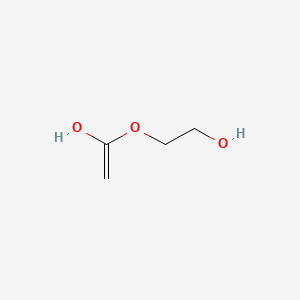

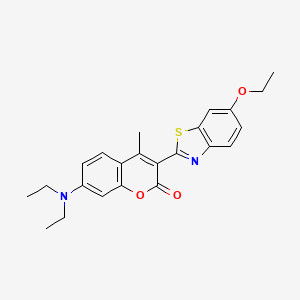
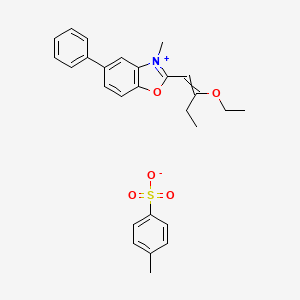
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)

